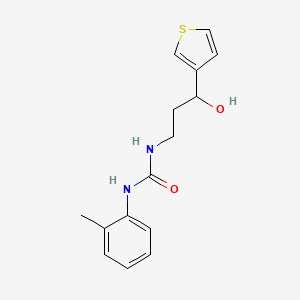

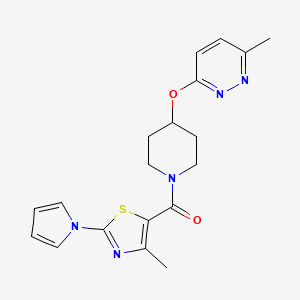

![molecular formula C25H26N4O2 B2844914 2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1251621-78-9](/img/structure/B2844914.png)

2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It is related to a class of compounds known as piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of piperidone derivatives generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .Chemical Reactions Analysis

Piperidones have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The structure-activity relationship of the piperidones has been established .Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is structurally related to various tetrahydroisoquinoline derivatives, which have been synthesized and evaluated for their potential biological activities. For instance, derivatives of tetrahydroisoquinoline, including those containing piperidinyl and pyrimidine moieties, have been synthesized and assessed for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. Molecular docking studies of these compounds have shown good binding affinity, suggesting their potential as therapeutic agents in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial Activity

Novel series of tetrahydroisoquinoline derivatives have been synthesized and screened for their antimicrobial activity. These compounds demonstrated promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Metabolite Identification and Excretion Analysis

The metabolic pathways and excretion mechanisms of related tetrahydroisoquinoline derivatives have been studied in detail. For example, the identification of human metabolites of a specific tetrahydroisoquinoline derivative revealed insights into the renal and hepatic excretion of these metabolites, facilitated by transporter-mediated processes. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of these compounds (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Synthesis and Evaluation as SERM Radioligands

Tetrahydroisoquinoline derivatives have been synthesized and evaluated as selective estrogen receptor modulators (SERMs) radioligands for positron emission tomography (PET) imaging of estrogen receptor expression in breast cancer. These studies provide a foundation for the development of diagnostic tools in oncology (Gao, Wang, Miller, Sledge, & Zheng, 2008).

Antihypertensive Agents Development

Research has also been conducted on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives for their potential as novel antihypertensive agents. These compounds have shown promising bradycardic activities in preclinical models, highlighting their potential in the management of hypertension (Watanuki, Matsuura, Tomura, Okada, Okazaki, Ohta, & Tsukamoto, 2011).

properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-25(29-15-10-19-6-4-5-7-21(19)17-29)20-11-13-28(14-12-20)23-16-24(27-18-26-23)31-22-8-2-1-3-9-22/h1-9,16,18,20H,10-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDANDZEXSJAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

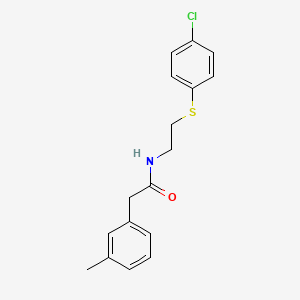

![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)

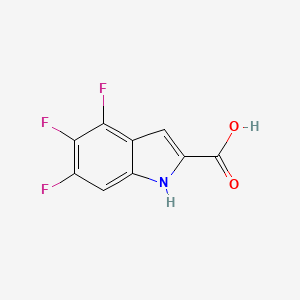

![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)

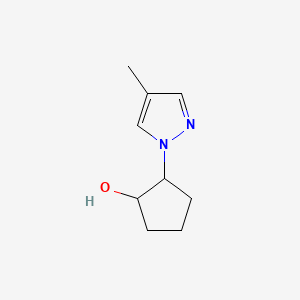

![2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2844854.png)